molecular formula C27H43NO2 B1220129 1H-Indole-5-carboxylic acid, 2-octadecyl- CAS No. 81364-78-5

1H-Indole-5-carboxylic acid, 2-octadecyl-

Cat. No.: B1220129
CAS No.: 81364-78-5
M. Wt: 413.6 g/mol
InChI Key: OMJDPZWMJSXLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RP 54275, also known as 2-Octadecyl-1H-indole-5-carboxylic acid, is a naturally occurring fatty acid derivative. It is recognized for its cholesterol-lowering properties and its ability to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. This pathway is crucial for the regulation of lipid metabolism, inflammation, and cellular differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RP 54275 involves the reaction of indole derivatives with long-chain fatty acids under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it typically involves the use of high-performance liquid chromatography for purification .

Industrial Production Methods

Industrial production methods for RP 54275 are not extensively documentedThe production process likely involves standard organic synthesis techniques followed by rigorous purification steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

RP 54275 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

RP 54275 has several scientific research applications, including:

Mechanism of Action

RP 54275 exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. This activation leads to the regulation of lipid metabolism, inflammation, and cellular differentiation. The molecular targets include various genes involved in these processes, and the pathways involved are crucial for maintaining lipid homeostasis and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RP 54275 is unique due to its specific structure as a fatty acid derivative and its potent activation of the PPARγ pathway. Unlike some other compounds, it has shown significant potential in reducing cholesterol levels and regulating lipid metabolism without the adverse effects commonly associated with other PPARγ agonists .

Properties

IUPAC Name

2-octadecyl-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-22-24-21-23(27(29)30)19-20-26(24)28-25/h19-22,28H,2-18H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJDPZWMJSXLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC2=C(N1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001951
Record name 2-Octadecyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81364-78-5
Record name 2-n-Octadecylindole-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081364785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octadecyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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